

Crystallization techniques for Oseltamivir acid potassium salt purification

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Compound of Interest

Compound Name: *Oseltamivir Acid Potassium Salt*

CAS No.: *1363339-68-7*

Cat. No.: *B586559*

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Application Note: Crystallization Techniques for **Oseltamivir Acid Potassium Salt** Purification

Executive Summary

This application note details the protocol for the isolation and purification of Oseltamivir Carboxylate (Oseltamivir Acid) via its Potassium Salt. While Oseltamivir Phosphate (Tamiflu®) is the commercial prodrug, the active metabolite—Oseltamivir Acid (GS 4071)—is frequently required for bioanalytical standards, metabolic studies, and novel formulation development.

Direct isolation of the zwitterionic free acid is often challenged by high water solubility and poor crystallization kinetics. This guide introduces a Reactive Crystallization strategy using potassium carriers (KOH or Potassium 2-ethylhexanoate) in non-aqueous or semi-aqueous media to achieve high-purity isolation (>99.5%) with superior filtration characteristics.

Scientific Rationale & Chemistry

The purification relies on the differential solubility of the ionic potassium salt compared to the neutral ethyl ester (prodrug) and the zwitterionic free acid.

- Target Molecule: Potassium (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate.
- Mechanism:
 - Hydrolysis: The ethyl ester of Oseltamivir is hydrolyzed under basic conditions.
 - Salt Formation: The resulting carboxylate anion coordinates with ions.
 - Crystallization: The lattice energy of the potassium salt is exploited in antisolvent systems (e.g., Isopropanol/Acetone) where the salt is insoluble, driving precipitation while leaving neutral organic impurities in solution.

Reaction Scheme

Experimental Protocol

Materials & Reagents

Reagent	Grade	Role
Oseltamivir Phosphate	>98%	Starting Material
Potassium Hydroxide (KOH)	45% w/w aq.	Hydrolysis Base
Potassium 2-Ethylhexanoate	1M in IPA	Alternative K-Source (Anhydrous)
Methanol (MeOH)	HPLC Grade	Solvent
Isopropanol (IPA)	ACS Reagent	Antisolvent
Acetone	ACS Reagent	Antisolvent

Method A: Aqueous Hydrolysis & Antisolvent Crystallization

Best for: Recovering acid from Oseltamivir Phosphate bulk drug substance.

Step 1: Hydrolysis

- Charge 10.0 g of Oseltamivir Phosphate into a 250 mL reactor.
- Add 30 mL of water and stir at 25°C until fully dissolved.
- Slowly add 45% KOH (approx. 3.5 eq) while maintaining temperature < 30°C.
- Stir for 2 hours. Monitor hydrolysis by HPLC (disappearance of Ethyl Ester peak).

Step 2: Solvent Exchange

- Concentrate the aqueous solution under vacuum (40°C) to a viscous oil/syrup.
- Critical Step: Add 50 mL Methanol to dissolve the residue.
- Filter off any insoluble inorganic salts (Potassium Phosphate) if present.

Step 3: Crystallization

- Heat the methanolic filtrate to 45°C.
- Slowly add 100 mL Isopropanol (IPA) over 30 minutes.
- Seed with 10 mg of authentic Oseltamivir Carboxylate Potassium salt (if available).
- Cool the mixture to 0°C at a rate of 10°C/hour.
- Hold at 0°C for 4 hours to maximize yield.

Step 4: Isolation

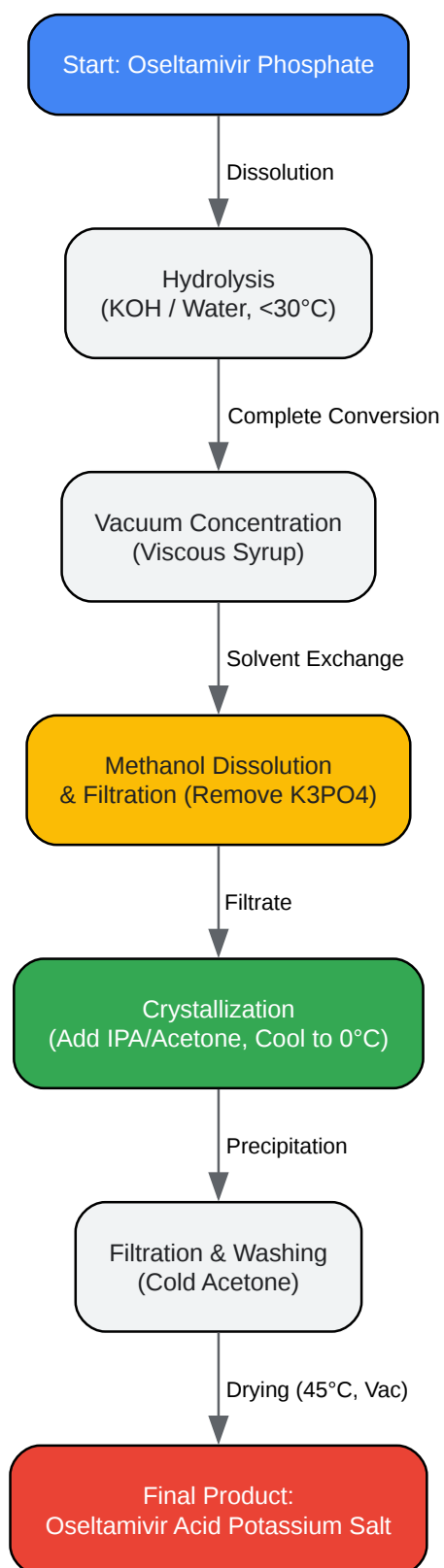
- Filter the white crystalline solid using a sintered glass funnel (P3 porosity).
- Wash the cake with 20 mL cold Acetone (removes residual water/methanol).
- Dry under vacuum at 45°C for 12 hours.

Method B: Anhydrous Reactive Crystallization

Best for: High-purity standard preparation from Free Base.

- Dissolve 5.0 g Oseltamivir Free Acid (crude) in 40 mL Methanol.
- Add 1.05 eq of Potassium 2-ethylhexanoate (in IPA) dropwise at 25°C.
- Observation: The solution will thicken as the salt forms.
- Add 60 mL Acetone as an antisolvent to drive the equilibrium.
- Cool to -5°C and filter immediately to prevent re-dissolution of impurities.

Process Workflow Diagram



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Caption: Workflow for the conversion of Oseltamivir Phosphate to purified **Oseltamivir Acid Potassium Salt**.

Critical Process Parameters (CPP) & Troubleshooting

Parameter	Specification	Impact of Deviation
Hydrolysis pH	10.0 – 12.0	<10: Incomplete hydrolysis. >12: Epimerization of the chiral center.
Temperature	< 30°C	High temps cause degradation of the acetamido group.
Water Content	< 5% (Final Step)	Excess water prevents crystallization (salt is highly hygroscopic).
Antisolvent Ratio	1:3 (MeOH:IPA)	Low ratio leads to yield loss; High ratio traps impurities.

Troubleshooting Guide:

- **Oiling Out:** If the product separates as an oil instead of crystals, the water content is likely too high. Remedy: Re-dissolve in MeOH and perform an azeotropic distillation with IPA to remove water.
- **Low Yield:** Check the pH of the mother liquor. If the pH is neutral, the salt may have reverted to the zwitterionic acid. Adjust pH to ~10.5 with KOH.

Characterization Criteria

To validate the "Potassium Salt" versus the "Free Acid":

- H-NMR ():

- The
 - proton next to the carboxylate group shifts upfield in the salt form compared to the free acid due to increased electron density.
- Check: Absence of ethyl ester protons (quartet at ~4.2 ppm).
- Flame Test / Ion Chromatography:
 - Positive violet flame (Potassium).
 - IC confirms 1:1 stoichiometry of
to Oseltamivir Carboxylate.
- Solubility Profile:
 - K-Salt: Soluble in Water, MeOH. Insoluble in Acetone, THF.
 - Free Acid: Sparingly soluble in water (zwitterion effect), soluble in DMSO.

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